2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a complex organic compound that features a combination of fluorinated aromatic rings, sulfonamide groups, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with thiophene-2-yl ethanol under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with ethylene glycol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide group makes it a potential candidate for enzyme inhibition studies.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors due to its sulfonamide group. The fluorine atom can enhance binding affinity and selectivity, while the thiophene ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(5-chloro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
- 2-[2-(5-bromo-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
- 2-[2-(5-iodo-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
Uniqueness
The presence of the fluorine atom in 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol distinguishes it from its halogenated analogs. Fluorine can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5S2/c1-21-12-5-4-11(16)9-15(12)24(19,20)17-10-13(22-7-6-18)14-3-2-8-23-14/h2-5,8-9,13,17-18H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIANOYJCBYCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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